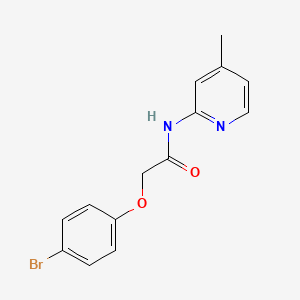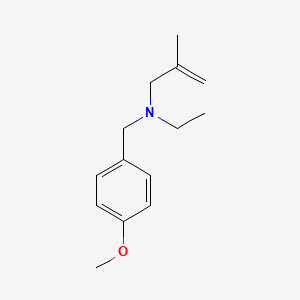
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research. It is a tyrosine kinase inhibitor that has been shown to have potential therapeutic applications in various diseases. In
Wirkmechanismus
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling. Specifically, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide inhibits the activity of Janus kinase (JAK) 2 and 3, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK2 and JAK3, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can block the activation of downstream signaling pathways, leading to anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, leading to anti-tumor effects. In immune cells, 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide can inhibit the production of cytokines, leading to anti-inflammatory effects. 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has also been shown to have effects on cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide in lab experiments is its specificity for JAK2 and JAK3. This allows for targeted inhibition of these enzymes and downstream signaling pathways. However, one limitation is that 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has relatively low potency compared to other tyrosine kinase inhibitors. This may require higher concentrations of the compound in experiments.
Zukünftige Richtungen
For the study of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide include the development of more potent analogs and investigation of its potential applications in other diseases.
Synthesemethoden
The synthesis of 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-chloroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base to form 3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(2-chlorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-10(16)6-8(7-11(13)17)14(19)18-12-5-3-2-4-9(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSIRVONCUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)

methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
